Bifonazole Impurity D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bifonazole Impurity D is a chemical compound related to bifonazole, an imidazole derivative known for its antifungal properties. Bifonazole is widely used in the treatment of fungal infections, particularly those affecting the skin. Impurities in pharmaceutical compounds, such as this compound, are critical to identify and analyze to ensure the safety and efficacy of the drug.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bifonazole Impurity D involves several steps, typically starting with the preparation of the imidazole ring, followed by the introduction of specific substituents. The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as palladium on carbon. The process may involve heating under reflux conditions to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and purity. The process involves stringent quality control measures, including high-performance liquid chromatography (HPLC) to monitor the formation of the impurity and ensure it remains within acceptable limits.

化学反应分析

Types of Reactions: Bifonazole Impurity D can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted imidazole derivatives.

科学研究应用

Analytical Applications

1. Detection in Biological Samples

Bifonazole Impurity D can be analyzed alongside other azole antifungal agents using advanced chromatographic techniques. A study reported a method combining microextraction by packed sorbent (MEPS) with high-performance liquid chromatography (HPLC) for simultaneous determination of multiple azole compounds in biological samples such as human plasma and urine. This method demonstrated high precision and accuracy for detecting low concentrations of bifonazole and its impurities, including Impurity D .

2. Chiral Separation

Recent advancements in chiral separation techniques have emphasized the importance of isolating enantiomers and their impurities for pharmacological studies. This compound may serve as a reference compound in developing methods that ensure the purity and efficacy of antifungal formulations . The demand for enantiomerically pure compounds in pharmaceuticals underscores the relevance of such analytical applications.

Environmental Impact

1. Mycoremediation Studies

Bifonazole and its impurities have been studied for their persistence in the environment, raising concerns about ecological contamination. Research involving the mycoremediation potential of Lentinula edodes (shiitake mushroom) showed that this fungus could degrade bifonazole effectively. The study aimed to identify degradation products of bifonazole and its impurities, including Impurity D, using liquid chromatography coupled with mass spectrometry. Results indicated that the imidazole moiety was primarily affected during the degradation process, suggesting potential pathways for bioremediation of azole antifungal agents from contaminated environments .

2. Environmental Toxicology

The environmental stability of this compound poses risks to aquatic ecosystems. Toxicological assessments are crucial for understanding its impacts on non-target organisms. Studies have indicated that azole compounds can disrupt endocrine functions in aquatic species, necessitating further investigation into the fate and transport of such impurities in environmental matrices .

Case Studies

1. Clinical Efficacy

A clinical study evaluating the effectiveness of bifonazole formulations reported a 100% cure rate for conditions like pityriasis versicolor and tinea corporis when treated with bifonazole cream. While this study focused on bifonazole itself, it indirectly highlights the importance of ensuring formulations are free from significant impurities like this compound to maintain therapeutic efficacy .

2. Pharmacokinetic Investigations

Pharmacokinetic studies have shown that bifonazole is minimally absorbed through intact skin but can penetrate inflamed skin more effectively. Understanding how impurities like this compound affect absorption rates is essential for optimizing topical formulations and ensuring patient safety .

作用机制

The mechanism of action of Bifonazole Impurity D is closely related to that of bifonazole. Bifonazole works by inhibiting the production of ergosterol, an essential component of fungal cell membranes. This inhibition destabilizes the fungal cytochrome P450 51 enzyme (also known as Lanosterol 14-alpha demethylase), leading to cell lysis and death. The exact molecular targets and pathways of this compound are still under investigation, but it is believed to interfere with similar pathways as bifonazole.

相似化合物的比较

Clotrimazole: Another imidazole derivative with antifungal properties.

Miconazole: A widely used antifungal agent with a similar mechanism of action.

Ketoconazole: An antifungal medication that also inhibits ergosterol synthesis.

Uniqueness of Bifonazole Impurity D: this compound is unique in its specific structural modifications compared to other imidazole derivatives. These modifications can influence its chemical reactivity, biological activity, and potential side effects. Understanding these differences is crucial for ensuring the safety and efficacy of bifonazole-based treatments.

生物活性

Bifonazole Impurity D is a chemical compound associated with bifonazole, an imidazole derivative widely recognized for its antifungal properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential applications based on diverse research findings.

Target Enzyme

this compound primarily inhibits the fungal cytochrome P450 51 enzyme, also known as Lanosterol 14-alpha demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of fungal cell membranes .

Mode of Action

By inhibiting the production of ergosterol, this compound disrupts the integrity of fungal cell membranes, leading to cell lysis and death. The antimicrobial effect is most potent at a pH range between 6.7 and 7.3.

This compound interacts with various enzymes and proteins involved in sterol biosynthesis. Its inhibition of lanosterol 14-alpha demethylase leads to significant cellular effects, particularly in fungal cells where it compromises membrane integrity and promotes cell death .

Table 1: Comparison of this compound with Other Antifungal Agents

| Compound | Mechanism of Action | Target Enzyme |

|---|---|---|

| This compound | Inhibits ergosterol synthesis | Lanosterol 14-alpha demethylase |

| Clotrimazole | Inhibits ergosterol synthesis | Lanosterol 14-alpha demethylase |

| Miconazole | Inhibits ergosterol synthesis | Lanosterol 14-alpha demethylase |

| Ketoconazole | Inhibits ergosterol synthesis | Lanosterol 14-alpha demethylase |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a long retention time on the skin, which enhances its efficacy in topical formulations. This characteristic is particularly beneficial for treating localized fungal infections.

Case Studies and Research Findings

Several studies have highlighted the biological activity and potential applications of this compound:

- Antifungal Efficacy : Research demonstrated that Bifonazole and its impurities effectively inhibit a wide range of fungal species, including Candida spp. and dermatophytes. The compound showed significant antifungal activity in vitro, with minimum inhibitory concentrations (MICs) comparable to those of established antifungal agents like clotrimazole .

- Environmental Impact : A study investigated the biodegradation potential of Bifonazole by mycelia of Lentinula edodes. The findings suggested that the imidazole moiety of Bifonazole is susceptible to degradation, indicating potential environmental implications for its use in pharmaceuticals .

- Analytical Applications : this compound serves as a reference standard in analytical chemistry for identifying and quantifying impurities in bifonazole formulations. Its unique structural modifications compared to other imidazoles influence its chemical reactivity and biological activity, making it a valuable compound for quality control in pharmaceutical manufacturing .

属性

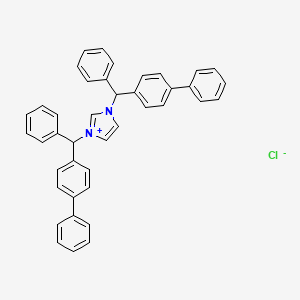

IUPAC Name |

1,3-bis[phenyl-(4-phenylphenyl)methyl]imidazol-1-ium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H33N2.ClH/c1-5-13-32(14-6-1)34-21-25-38(26-22-34)40(36-17-9-3-10-18-36)42-29-30-43(31-42)41(37-19-11-4-12-20-37)39-27-23-35(24-28-39)33-15-7-2-8-16-33;/h1-31,40-41H;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMONFRGCFWNVQZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)N4C=C[N+](=C4)C(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H33ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。